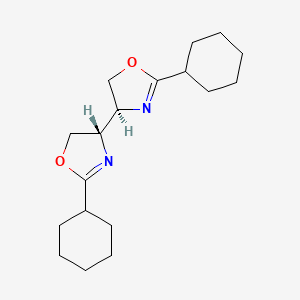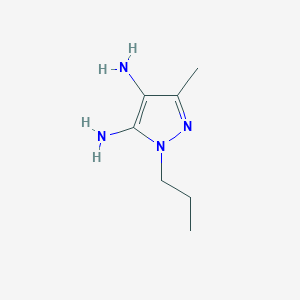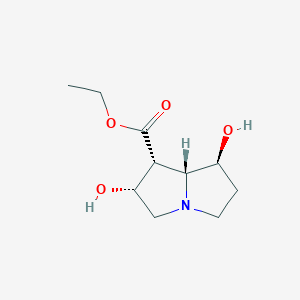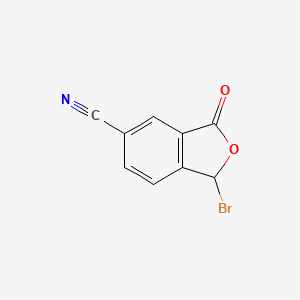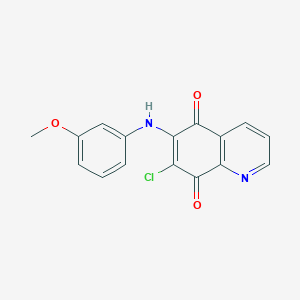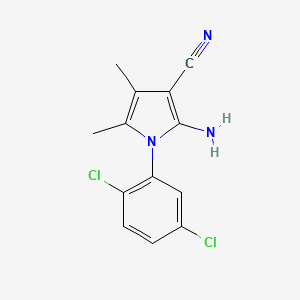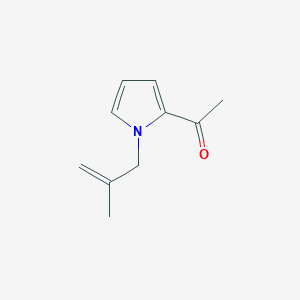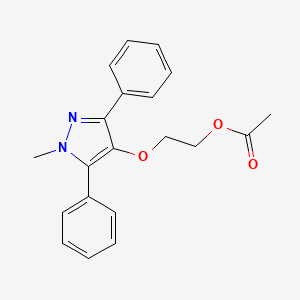
Ethyl 4,5-dioxo-1-propylpyrrolidine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4,5-dioxo-1-propylpyrrolidine-3-carboxylate is a chemical compound with the molecular formula C10H15NO4 and a molecular weight of 213.23 g/mol . This compound is known for its unique structure, which includes a pyrrolidine ring substituted with ethyl, propyl, and dioxo groups. It has various applications in scientific research and industry due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4,5-dioxo-1-propylpyrrolidine-3-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of ethyl acetoacetate with propylamine, followed by cyclization and oxidation steps to form the pyrrolidine ring with the desired substituents . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for high yield and purity, often employing advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4,5-dioxo-1-propylpyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can modify the dioxo groups to hydroxyl groups or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
Ethyl 4,5-dioxo-1-propylpyrrolidine-3-carboxylate has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of ethyl 4,5-dioxo-1-propylpyrrolidine-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways . The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Ethyl 4,5-dioxo-1-propylpyrrolidine-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 4,5-dioxo-1-methylpyrrolidine-3-carboxylate: Similar structure but with a methyl group instead of a propyl group.
Ethyl 4,5-dioxo-1-ethylpyrrolidine-3-carboxylate: Similar structure but with an ethyl group instead of a propyl group.
These compounds share similar chemical properties but differ in their reactivity and applications due to the variations in their substituents.
Propiedades
Número CAS |
5336-44-7 |
|---|---|
Fórmula molecular |
C10H15NO4 |
Peso molecular |
213.23 g/mol |
Nombre IUPAC |
ethyl 4,5-dioxo-1-propylpyrrolidine-3-carboxylate |
InChI |
InChI=1S/C10H15NO4/c1-3-5-11-6-7(8(12)9(11)13)10(14)15-4-2/h7H,3-6H2,1-2H3 |
Clave InChI |
OXQOJKFTTKQPBN-UHFFFAOYSA-N |
SMILES canónico |
CCCN1CC(C(=O)C1=O)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(NE)-N-[(3E)-3-oxidoiminobutan-2-ylidene]hydroxylamine;palladium(2+)](/img/structure/B12887459.png)
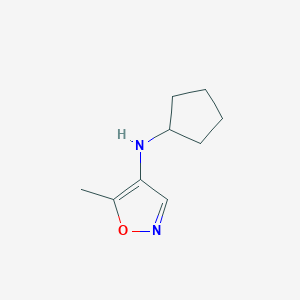
![2-(Aminomethyl)benzo[d]oxazole-4-acetic acid](/img/structure/B12887470.png)

